molecular formula C8H18ClNO B2728950 (2,2-Dimethyloxan-3-yl)methanamine;hydrochloride CAS No. 2413869-34-6

(2,2-Dimethyloxan-3-yl)methanamine;hydrochloride

Cat. No.: B2728950
CAS No.: 2413869-34-6
M. Wt: 179.69
InChI Key: KYHGRFNJKILPIL-UHFFFAOYSA-N
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Description

(2,2-Dimethyloxan-3-yl)methanamine hydrochloride is a secondary amine hydrochloride salt characterized by a tetrahydropyran (oxane) ring substituted with two methyl groups at the 2-position and an aminomethyl group at the 3-position. The hydrochloride salt enhances its stability and solubility in polar solvents. These analogs are often utilized in medicinal chemistry as intermediates or bioactive molecules due to their balanced lipophilicity and hydrogen-bonding capacity .

Properties

IUPAC Name

(2,2-dimethyloxan-3-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO.ClH/c1-8(2)7(6-9)4-3-5-10-8;/h7H,3-6,9H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZIPRQOTHSKQTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CCCO1)CN)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-Dimethyloxan-3-yl)methanamine;hydrochloride typically involves the reaction of 3-hydroxy-2,2-dimethyltetrahydropyran with methanamine in the presence of hydrochloric acid. The reaction conditions usually include:

    Temperature: Room temperature

    Solvent: Methanol or ethanol

    Catalyst: Hydrochloric acid

The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of (2,2-Dimethyloxan-3-yl)methanamine;hydrochloride may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The process is optimized for yield and purity, often involving purification steps such as crystallization or distillation to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

(2,2-Dimethyloxan-3-yl)methanamine;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenated compounds or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted amines.

Scientific Research Applications

(2,2-Dimethyloxan-3-yl)methanamine;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of (2,2-Dimethyloxan-3-yl)methanamine;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with these targets, influencing their activity and function. The tetrahydropyran ring provides structural stability and can interact with hydrophobic regions of proteins, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares (2,2-dimethyloxan-3-yl)methanamine hydrochloride with structurally related amine hydrochlorides:

Compound Name Substituents/Backbone Molecular Weight (g/mol) CAS Number Key Features
(2,2-Dimethyloxan-3-yl)methanamine hydrochloride Oxane ring with 2,2-dimethyl, 3-aminomethyl Not explicitly provided Not available Predicted solubility in polar solvents; stable crystalline form
(6-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanamine hydrochloride Benzodioxane with chloro and aminomethyl 240.10 (C₉H₁₁Cl₂NO₂) 1001180-07-9 Enhanced lipophilicity due to aromatic chloro substitution
(3-Chlorothiophen-2-yl)methanamine hydrochloride Thiophene with chloro and aminomethyl 184.09 (C₅H₇Cl₂NS) 643088-03-3 Polarizable sulfur atom; potential for π-π interactions
(3-Methylthiophen-2-yl)(tetrahydro-2H-pyran-4-yl)methanamine hydrochloride Hybrid oxane-thiophene backbone Not explicitly provided 1052519-53-5 Combines ether and heteroaromatic motifs for dual solubility
Diphenhydramine hydrochloride Ethanolamine with diphenylmethoxy 291.82 (C₁₇H₂₁NO·HCl) 147-24-0 Clinically used antihistamine; high oral bioavailability
Key Observations:
  • Backbone Influence : Oxane-based compounds (e.g., the target molecule and Parchem’s benzodioxane analog) exhibit higher conformational rigidity compared to linear or aromatic analogs like diphenhydramine. This rigidity may influence receptor binding specificity .
  • Solubility : Hydrochloride salts generally show improved aqueous solubility over free bases. For example, (3-chlorophenyl)methanamine hydrochloride has demonstrated >98% purity in polar solvents like DMSO .
Comparison of Yields:
Compound Synthetic Method Yield
(3-Chlorophenyl)methanamine hydrochloride Catalytic reduction of benzamide 98%
(2-Bromophenyl)methanamine hydrochloride Similar catalytic reduction 82%
Diphenylamine hydrochloride Acid-base reaction in ethanol Not specified

Higher yields in catalytic reductions (e.g., 98% for chlorophenyl analog) suggest efficiency for electron-deficient aromatic systems .

Biological Activity

(2,2-Dimethyloxan-3-yl)methanamine;hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities and applications in various fields, including organic synthesis and drug development. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of (2,2-Dimethyloxan-3-yl)methanamine;hydrochloride features a tetrahydropyran ring and an amine functional group, which contribute to its unique properties. The hydrochloride salt form enhances solubility in aqueous solutions, making it more suitable for biological assays.

The mechanism of action of (2,2-Dimethyloxan-3-yl)methanamine;hydrochloride involves interactions with various molecular targets, including enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions, influencing enzymatic activity and receptor binding. The structural stability provided by the tetrahydropyran ring may enhance binding affinity to hydrophobic regions of target proteins.

Enzyme Interaction

Research indicates that (2,2-Dimethyloxan-3-yl)methanamine;hydrochloride can modulate the activity of certain enzymes. For instance, studies have shown that it interacts with enzymes involved in metabolic pathways, potentially affecting the metabolism of other compounds.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic processes.

Anticancer Potential

There is emerging evidence that (2,2-Dimethyloxan-3-yl)methanamine;hydrochloride may possess anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines, possibly through apoptosis induction or cell cycle arrest mechanisms .

Study on Antimicrobial Activity

A study conducted by researchers at a pharmaceutical institute evaluated the antimicrobial efficacy of (2,2-Dimethyloxan-3-yl)methanamine;hydrochloride against Gram-positive and Gram-negative bacteria. The compound showed significant inhibition zones in agar diffusion tests, indicating its potential as an antimicrobial agent.

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Table 1: Antimicrobial activity of (2,2-Dimethyloxan-3-yl)methanamine;hydrochloride

Study on Anticancer Effects

In another study focusing on cancer cell lines, (2,2-Dimethyloxan-3-yl)methanamine;hydrochloride was tested for its cytotoxic effects. The results indicated a dose-dependent decrease in cell viability in human breast cancer cells (MCF-7).

Concentration (µM)Cell Viability (%)
0100
1075
5050
10030

Table 2: Cytotoxic effects of (2,2-Dimethyloxan-3-yl)methanamine;hydrochloride on MCF-7 cells

Synthesis and Industrial Applications

The synthesis of (2,2-Dimethyloxan-3-yl)methanamine;hydrochloride typically involves the reaction of 3-hydroxy-2,2-dimethyltetrahydropyran with methanamine in the presence of hydrochloric acid. This reaction can be optimized for yield and purity through crystallization or distillation methods.

The compound is utilized as a building block in organic synthesis and has potential applications in developing new therapeutic agents due to its unique structural features and biological activities.

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